molecular formula C26H20FN3S B2580220 7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442878-53-7

7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2580220
CAS No.: 442878-53-7
M. Wt: 425.53
InChI Key: FTNQPRWIHQLHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a fused heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. The compound features a 4-fluorophenyl group at position 7, a phenyl group at position 5, and a (4-methylbenzyl)thio moiety at position 3.

Properties

IUPAC Name

7-(4-fluorophenyl)-4-[(4-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3S/c1-18-7-9-19(10-8-18)16-31-26-24-23(20-5-3-2-4-6-20)15-30(25(24)28-17-29-26)22-13-11-21(27)12-14-22/h2-15,17H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNQPRWIHQLHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the pyrrolopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H20FN3S, with a molecular weight of 425.53 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core with specific substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, a series of novel pyrrolopyrimidine compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HePG-2) cell lines. One study reported compounds with IC50 values as low as 5.5 µg/ml against HePG-2 cells, suggesting potent anticancer properties .

Compound IC50 (µg/ml) Cell Line
5-FU7.9 ± 0.17HePG-2
5h12.5 ± 0.97MCF-7
13a5.5 ± 0.20HePG-2

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolopyrimidine derivatives have also been investigated. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). Molecular docking studies indicated that these compounds effectively bind to cyclooxygenase-2 (COX-2) and toll-like receptors (TLR-2 and TLR-4), supporting their potential as anti-inflammatory agents .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Cytokine Modulation : It may modulate the expression of cytokines and chemokines that play critical roles in inflammatory responses.
  • Molecular Interactions : The structural characteristics allow for specific interactions with cellular targets, enhancing its therapeutic efficacy.

Case Studies

A notable study focused on the synthesis and evaluation of various pyrrolopyrimidine derivatives for their biological activities. Among these, compounds similar to this compound showed promising results in both anticancer and anti-inflammatory assays, indicating their potential as lead compounds for drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with structural similarities to 7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibit significant antimicrobial properties. A notable study highlighted the efficacy of acetamide derivatives against various bacterial strains, suggesting that this compound could also possess similar activities.

CompoundActivity Against Gram-PositiveActivity Against Gram-Negative
Compound AModerateLow
Compound BHighModerate
This compound Potentially HighPotentially High

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of plasma kallikrein, a serine protease involved in inflammatory responses. This inhibition could have therapeutic implications for conditions characterized by excessive inflammation, such as hereditary angioedema. Research on related compounds indicates that structural modifications can enhance enzyme inhibition and bioavailability.

Anticancer Potential

Preliminary studies suggest that pyrrolo-pyrimidine derivatives may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation. The presence of the fluorophenyl and thio groups may enhance the compound's interaction with target proteins associated with cancer progression.

Study on Plasma Kallikrein Inhibition

A study focused on heteroaryl-carboxamide compounds demonstrated their potential as plasma kallikrein inhibitors. The findings indicated a significant reduction in inflammatory markers in animal models treated with these compounds, suggesting that similar structures could lead to effective anti-inflammatory agents in clinical settings.

Antimicrobial Efficacy Study

In a comparative analysis of various acetamide derivatives, researchers observed that compounds sharing structural features with this compound showed enhanced activity against both gram-positive and gram-negative bacteria. This reinforces the potential application of this compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name Substituents (Position 4, 5, 7) Molecular Formula Molecular Weight logP Key References
Target Compound :
7-(4-Fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
4: (4-Methylbenzyl)thio
5: Phenyl
7: 4-Fluorophenyl
C25H19FN4S 426.51 ~5.2* N/A†
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine 4: Cl
5: 4-Fluorophenyl
7: m-Tolyl
C18H12ClFN3 323.76 4.8
7-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4: 4-(4-Fluorophenyl)piperazinyl
5: Phenyl
7: 4-Chlorophenyl
C28H23ClFN5 483.98 7.03
4-Chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4: Cl
5: Phenyl
7: 4-Fluorophenyl
C18H11ClFN3 323.76 4.9
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline 4: O-Linked 3-fluoroaniline
5: H
7: H
C12H9FN4O 244.22 1.2

*Estimated via analogous derivatives. †Target compound data inferred from related structures.

Key Observations :

  • Thioether vs.
  • Piperazinyl Derivatives : Compounds like 7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibit higher logP values (~7.03), suggesting stronger hydrophobic interactions in biological systems .
Crystallographic and Stability Insights
  • Crystal Packing : Derivatives like 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibit pseudo-inversion symmetry and C–H⋯C interactions, stabilizing the lattice .
  • Conformational Flexibility: The non-aromatic pyrrolidine ring in analogs adopts a half-chair conformation, influencing molecular recognition .

Q & A

Basic Question

  • 1H/13C NMR : To confirm substituent positions and regiochemistry (e.g., δ 7.42–7.95 ppm for aromatic protons, δ 167.13 ppm for N=CH carbons) .
  • IR Spectroscopy : Identifies functional groups (e.g., 3427 cm⁻¹ for NH stretching, 1594 cm⁻¹ for C=N bonds) .
  • Mass Spectrometry (EI) : Validates molecular weight (e.g., m/z 441 [M]+) and isotopic patterns (e.g., Cl isotopes at m/z 443) .

How can crystallographic data resolve discrepancies in molecular geometry predictions?

Advanced Question
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving ambiguities in bond angles, torsion angles, and stereochemistry. For example:

  • Disorder Analysis : SHELXTL handles positional disorder in flexible substituents (e.g., ethyl or trifluoromethyl groups) .
  • Validation : R-factors (<0.06) and data-to-parameter ratios (>12:1) ensure structural accuracy .
    Contradictions between computational models (e.g., DFT) and experimental data are resolved by refining thermal parameters and validating hydrogen bonding networks .

What in vitro assays evaluate the compound’s kinase inhibition or anticancer activity?

Advanced Question

  • Kinase Inhibition Assays : Competitive binding studies using ATP analogs (e.g., ADP-Glo™) quantify IC50 values against kinases like EGFR or VEGFR .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure viability reduction at varying concentrations (e.g., IC50 = 1–10 µM) .
  • Apoptosis Markers : Flow cytometry detects caspase-3 activation and Annexin V staining .

How can substituent optimization improve target binding affinity?

Advanced Question

  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing 4-methylbenzyl with bulkier groups) enhances hydrophobic interactions. For example:
    • Fluorophenyl : Increases metabolic stability via reduced CYP450 oxidation .
    • Thioether Linkage : Enhances selectivity by avoiding hydrogen bond competition with ATP .
  • Computational Docking : AutoDock Vina predicts binding poses in kinase active sites, guiding synthesis of analogs with improved ΔG values .

What computational methods predict interactions with biological targets?

Advanced Question

  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Pharmacophore Modeling : LigandScout identifies essential features (e.g., hydrogen bond acceptors at pyrrolopyrimidine N1) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes for substituent modifications (e.g., –CF3 vs. –Cl) .

How are discrepancies in biological activity data resolved across studies?

Advanced Question

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., serum-free media, 37°C, 5% CO2) .
  • Structural Validation : SC-XRD confirms batch-to-batch consistency in compound geometry .
  • Off-Target Profiling : Kinome-wide screening (e.g., KinomeScan) identifies non-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.